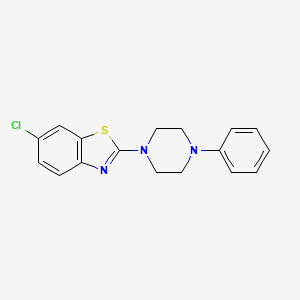
(Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(3,4-Dimethoxybenzylidene)-4-thioxothiazolidin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thioxothiazolidinone core with a dimethoxybenzylidene substituent, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-thioxothiazolidin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-5-(3,4-Dimethoxybenzylidene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the design of advanced materials for various applications .
作用机制
The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and disrupting the mitochondrial membrane potential . This leads to the activation of caspases and the subsequent cleavage of cellular proteins, ultimately resulting in cell death. The compound may also inhibit key enzymes involved in cell proliferation and survival, further contributing to its anti-cancer effects.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxybenzylidene)tetralone: Known for its anti-cancer activity through microtubule stabilization and activation of reactive oxygen species.
E-N′-(3,4-Dimethoxybenzylidene)-4-fluorobenzohydrazide: Exhibits pharmacological activities and potential use as an optically active material.
N-(3,4-Dimethoxybenzylidene)-o-toluidine: Used in various chemical applications and known for its unique properties.
Uniqueness
(Z)-5-(3,4-Dimethoxybenzylidene)-4-thioxothiazolidin-2-one stands out due to its thioxothiazolidinone core, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(17)13-12(14)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUXMVRBXQCJB-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=S)NC(=O)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=S)NC(=O)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)
![4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2739476.png)
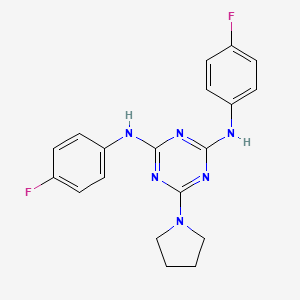

![(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2739485.png)
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)
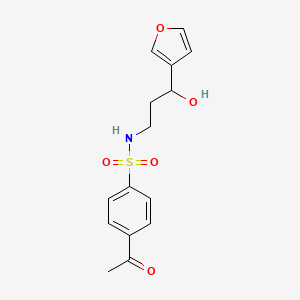
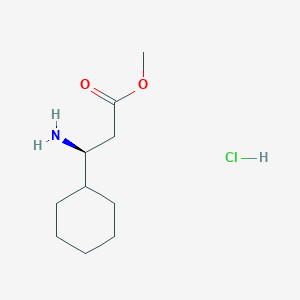
![1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2739492.png)
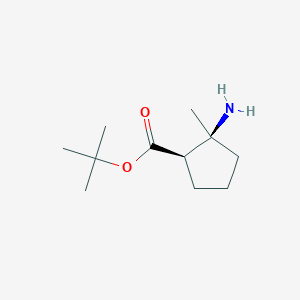
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
methanone](/img/structure/B2739495.png)
